molecular formula C8H5N3O4 B1228374 1,4-Dihydro-6-nitroquinoxaline-2,3-dione CAS No. 2379-56-8

1,4-Dihydro-6-nitroquinoxaline-2,3-dione

Cat. No. B1228374
CAS RN: 2379-56-8
M. Wt: 207.14 g/mol
InChI Key: RYMLSFWVYNAKAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "1,4-Dihydro-6-nitroquinoxaline-2,3-dione" and its derivatives involves various chemical reactions, including acetoxylation using fuming nitric acid in acetic acid and electrochemical synthesis methods. For example, a study by Zhou et al. (1995) describes the acetoxylation reaction to produce derivatives with moderate yields, proposing a mechanism involving ipso attack of nitronium ion as the first step. Additionally, Dowlati et al. (2012) reported the electrochemical synthesis of a related compound via the electrooxidation of catechol, highlighting the method's efficiency and high product purity (Zhou et al., 1995); (Dowlati et al., 2012).

Molecular Structure Analysis

The molecular structure of "1,4-Dihydro-6-nitroquinoxaline-2,3-dione" has been characterized through various techniques, including X-ray crystallography. These studies reveal its planar structure and the presence of intermolecular hydrogen bonds that contribute to its stability and reactivity. Wang et al. (2011) discussed the compound's three-dimensional network formation via N—H⋯O and O—H⋯O hydrogen bonds (Wang et al., 2011).

Chemical Reactions and Properties

"1,4-Dihydro-6-nitroquinoxaline-2,3-dione" undergoes various chemical reactions, demonstrating its versatile reactivity. For instance, it acts as a chemosensor for biologically important anions, exhibiting significant changes in fluorescent emission intensity upon interaction with certain anions. This reactivity is indicative of its potential applications in chemical sensing and molecular recognition (Shao et al., 2009).

Scientific Research Applications

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Here are some fields where quinoxaline derivatives are used:

  • Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
  • Anti-Microbial Activity : These compounds have also been explored for their anti-microbial properties .
  • Anti-Convulsant Activity : Some quinoxaline derivatives have shown anti-convulsant activity .
  • Anti-Tuberculosis Activity : There’s research indicating that quinoxaline derivatives could be effective against tuberculosis .
  • Anti-Malarial Activity : Quinoxaline derivatives have been synthesized and tested for antimalarial activity .
  • Anti-Leishmanial Activity : These compounds have also been studied for their potential anti-leishmanial activities .
  • Anti-HIV Activity : Quinoxaline derivatives have been studied for their potential anti-HIV activities .
  • Anti-Inflammatory Activity : These compounds have shown anti-inflammatory properties .
  • Anti-Oxidant Activity : Quinoxaline derivatives have been explored for their antioxidant properties .
  • Anti-Alzheimer’s Activity : Some quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
  • Anti-Diabetic Activity : These compounds have been studied for their potential anti-diabetic activities .
  • Anti-COVID Activity : Quinoxaline derivatives have been studied for their potential anti-COVID activities .
  • Anti-Dengue Activity : Quinoxaline derivatives have been studied for their potential anti-dengue activities .
  • Anti-Parkinson’s Activity : These compounds have shown potential in the treatment of Parkinson’s disease .
  • 5HT3 Receptor Antagonist Activity : Some quinoxaline derivatives have shown 5HT3 receptor antagonist activity .
  • Anti-Amoebiasis Activity : These compounds have been studied for their potential anti-amoebiasis activities .
  • Anti-Glaucoma Activity : Quinoxaline derivatives have been explored for their anti-glaucoma properties .
  • Antithrombotic Activity : Some quinoxaline derivatives have shown antithrombotic activity .

Safety And Hazards

The compound may cause serious eye irritation. Proper precautions, such as wearing eye protection and handling with care, are necessary .

properties

IUPAC Name

6-nitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMLSFWVYNAKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-6-nitroquinoxaline-2,3-dione

CAS RN

2379-56-8
Record name 1,4-Dihydro-6-nitroquinoxaline-2,3-dione
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